Cas no 2171583-13-2 (5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane)

5-(3-Methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane is a spirocyclic compound featuring a unique oxa-aza heterocyclic structure, combining oxygen and nitrogen within a rigid spiro framework. The 3-methoxypropyl and methyl substituents enhance its solubility and steric properties, making it a versatile intermediate in organic synthesis. Its spiro architecture offers conformational stability, which is advantageous for applications in medicinal chemistry, particularly in the design of bioactive molecules with constrained geometries. The compound's structural complexity allows for selective functionalization, enabling tailored modifications for specific research or industrial needs. Its well-defined stereochemistry further supports its utility in asymmetric synthesis and catalyst development.
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane structure
2171583-13-2 structure
商品名:5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane
CAS番号:2171583-13-2
MF:C15H29NO2
メガワット:255.396264791489
CID:6350600
PubChem ID:165841152

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 化学的及び物理的性質

名前と識別子

    • 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane
    • EN300-1638993
    • 2171583-13-2
    • 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
    • インチ: 1S/C15H29NO2/c1-13-5-3-8-15(9-7-13)14(6-4-11-17-2)16-10-12-18-15/h13-14,16H,3-12H2,1-2H3
    • InChIKey: WGSJOGVIJROUGF-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(CCCOC)C21CCCC(C)CC2

計算された属性

  • せいみつぶんしりょう: 255.219829168g/mol
  • どういたいしつりょう: 255.219829168g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 30.5Ų

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1638993-0.5g
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
0.5g
$974.0 2023-06-04
Enamine
EN300-1638993-0.25g
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
0.25g
$933.0 2023-06-04
Enamine
EN300-1638993-1.0g
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
1g
$1014.0 2023-06-04
Enamine
EN300-1638993-10000mg
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
10000mg
$4360.0 2023-09-22
Enamine
EN300-1638993-100mg
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
100mg
$892.0 2023-09-22
Enamine
EN300-1638993-10.0g
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
10g
$4360.0 2023-06-04
Enamine
EN300-1638993-2500mg
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
2500mg
$1988.0 2023-09-22
Enamine
EN300-1638993-50mg
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
50mg
$851.0 2023-09-22
Enamine
EN300-1638993-250mg
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
250mg
$933.0 2023-09-22
Enamine
EN300-1638993-0.1g
5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro[5.6]dodecane
2171583-13-2
0.1g
$892.0 2023-06-04

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane 関連文献

5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecaneに関する追加情報

Introduction to 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane (CAS No. 2171583-13-2)

The compound 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane, identified by its CAS number 2171583-13-2, represents a structurally intricate molecule with significant potential in the field of medicinal chemistry and pharmacology. This spirocyclic azaspirane derivative combines a unique oxygen-containing heterocycle with an azacycloalkane framework, making it a subject of considerable interest for its pharmacodynamic properties and synthetic versatility.

At the core of its molecular architecture lies a spirocyclic structure, where two rings are connected at a single atom. In this case, the compound features an oxa-spiro core linked to an azaspiro system, creating a rigid yet flexible scaffold that can interact with biological targets in precise ways. The presence of both oxygen and nitrogen atoms in the molecule introduces multiple sites for hydrogen bonding and other non-covalent interactions, which are critical for modulating binding affinity and selectivity in drug design.

The 3-methoxypropyl substituent at the fifth position of the spirocycle adds an additional layer of functional complexity. This side chain not only influences the overall shape and solubility of the molecule but also provides a potential site for further derivatization or metabolic modification. The 9-methyl group further enhances the steric environment around the spirocenter, potentially affecting how the compound interacts with biological receptors or enzymes.

Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic behavior of such complex molecules. Studies suggest that the spirocyclic structure of 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane may confer favorable properties such as reduced metabolic clearance and improved blood-brain barrier penetration. These attributes are particularly valuable in developing treatments for neurological disorders where central nervous system access is essential.

In vitro studies have begun to explore the potential bioactivities of this compound, revealing intriguing interactions with various biological pathways. Preliminary research indicates that it may exhibit inhibitory effects on certain kinases and transcription factors, making it a promising candidate for therapeutic intervention in inflammatory and oncological conditions. The unique combination of functional groups also suggests potential antimicrobial properties, which remains an underexplored avenue for this class of molecules.

The synthesis of 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane presents both challenges and opportunities for medicinal chemists. The spirocyclic framework requires precise stereocontrol during construction, often necessitating multi-step synthetic routes involving transition metal catalysis or enzymatic transformations. However, recent innovations in organic synthesis have made it increasingly feasible to construct such complex scaffolds with high yields and enantioselectivity.

One particularly noteworthy development is the application of flow chemistry techniques to streamline the synthesis of azaspiranes. These methods allow for continuous processing under controlled conditions, reducing byproduct formation and improving scalability. Such advancements not only accelerate the discovery process but also make it more sustainable by minimizing waste generation.

The pharmaceutical industry has long been interested in spirocyclic compounds due to their unique structural features and biological activities. Spirocycles are known to exhibit high molecular rigidity, which can stabilize binding interactions with biological targets. Additionally, they often possess favorable pharmacokinetic profiles, including improved oral bioavailability and reduced susceptibility to metabolic degradation.

Comparative studies have highlighted the advantages of azaspiranes over other heterocyclic systems in terms of metabolic stability and target engagement. For instance, derivatives of this class have shown greater resistance to enzymatic degradation compared to analogous pyrrolidines or piperidines, suggesting that they may maintain their therapeutic effects for longer durations after administration.

Future research directions for 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane include exploring its potential as a scaffold for structure-based drug design. By leveraging computational modeling techniques such as molecular dynamics simulations and virtual screening, researchers can identify key interaction points between this compound and its biological targets. This approach allows for rapid optimization of lead structures before moving into costly wet-lab experimentation.

The integration of artificial intelligence (AI) into drug discovery has revolutionized how new compounds are designed and evaluated. Machine learning algorithms can analyze vast datasets containing structural information alongside bioactivity data, enabling predictive models that guide synthetic efforts toward more promising candidates. In combination with traditional experimental methods, AI-driven strategies offer a powerful toolkit for accelerating medicinal chemistry programs.

The environmental impact of pharmaceutical development is another critical consideration when designing new compounds like 5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane. Sustainable synthetic routes that minimize hazardous waste generation are increasingly preferred by regulatory agencies and pharmaceutical companies alike. Green chemistry principles emphasize efficiency at every stage—from raw material selection to final product purification—thereby reducing both economic costs and ecological footprints.

In conclusion,5-(3-methoxypropyl)-9-methyl-1-oxa-4-azaspiro5.6dodecane (CAS No. 2171583-13-2) represents a structurally fascinating molecule with significant untapped potential across multiple therapeutic areas。 Its unique spirocyclic architecture combined with carefully positioned functional groups makes it an attractive candidate for further exploration in drug discovery。 As computational tools improve and sustainable practices become more integral to chemical research, compounds like this one will continue to play an important role in advancing human health through innovative medicinal chemistry solutions。

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